2,2-Bis(benzylsulfanyl)-1,3-dimethylimidazolidine-4,5-dione
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Overview
Description
2,2-Bis(benzylsulfanyl)-1,3-dimethylimidazolidine-4,5-dione is an organic compound with a unique structure that includes two benzylsulfanyl groups attached to an imidazolidine-4,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(benzylsulfanyl)-1,3-dimethylimidazolidine-4,5-dione typically involves the reaction of benzyl mercaptan with a suitable imidazolidine-4,5-dione precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the benzylsulfanyl groups onto the imidazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(benzylsulfanyl)-1,3-dimethylimidazolidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized imidazolidine derivatives.
Scientific Research Applications
2,2-Bis(benzylsulfanyl)-1,3-dimethylimidazolidine-4,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,2-Bis(benzylsulfanyl)-1,3-dimethylimidazolidine-4,5-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzylsulfanyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(benzylsulfanyl)-N,N-diethylethanamine
- Bisphenol A derivatives
- Benzothiazole derivatives
Uniqueness
2,2-Bis(benzylsulfanyl)-1,3-dimethylimidazolidine-4,5-dione is unique due to its specific structure, which includes both benzylsulfanyl groups and an imidazolidine-4,5-dione core. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
62376-52-7 |
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Molecular Formula |
C19H20N2O2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,2-bis(benzylsulfanyl)-1,3-dimethylimidazolidine-4,5-dione |
InChI |
InChI=1S/C19H20N2O2S2/c1-20-17(22)18(23)21(2)19(20,24-13-15-9-5-3-6-10-15)25-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
SBIUWASOYVYIPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(C1(SCC2=CC=CC=C2)SCC3=CC=CC=C3)C |
Origin of Product |
United States |
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